Cas no 75279-39-9 (N-(4-Aminopyridin-2-yl)acetamide)
N-(4-Aminopyridin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-amino-2-pyridinyl)-Acetamide
- N-(4-Aminopyridin-2-yl)acetamide
- 2-ACETAMINO-4-AMINOPYRIDINE
- N-(4-amino-2-pyridinyl)Acetamide
- DS-13732
- AKOS016007575
- SY111568
- FD10602
- FT-0714699
- J-400227
- MFCD12828290
- CS-0153956
- A838367
- 75279-39-9
- N-(4-azanylpyridin-2-yl)ethanamide
- N-(4-Amino-2-pyridyl)acetamide
- SCHEMBL2306170
- DTXSID50512522
- SB53129
- DA-03071
-
- MDL: MFCD12828290
- Inchi: 1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11)
- InChI Key: JXLUCZOWEKZFQZ-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=C(C=CN=1)N
Computed Properties
- Exact Mass: 151.07500
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.28
- Melting Point: No data available
- Boiling Point: 470.4°C at 760 mmHg
- Flash Point: 238.3°C
- Refractive Index: 1.646
- PSA: 71.50000
- LogP: 1.85290
N-(4-Aminopyridin-2-yl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
N-(4-Aminopyridin-2-yl)acetamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(4-Aminopyridin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A578278-10mg |
N-(4-Aminopyridin-2-yl)acetamide |
75279-39-9 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A578278-50mg |
N-(4-Aminopyridin-2-yl)acetamide |
75279-39-9 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A578278-100mg |
N-(4-Aminopyridin-2-yl)acetamide |
75279-39-9 | 100mg |
$ 295.00 | 2022-06-08 | ||
| Chemenu | CM171017-250mg |
N-(4-aminopyridin-2-yl)acetamide |
75279-39-9 | 97% | 250mg |
$163 | 2023-01-02 | |
| Chemenu | CM171017-1g |
N-(4-aminopyridin-2-yl)acetamide |
75279-39-9 | 97% | 1g |
$377 | 2023-01-02 | |
| abcr | AB400092-1 g |
2-Acetamino-4-aminopyridine; . |
75279-39-9 | 1g |
€720.00 | 2023-04-25 | ||
| abcr | AB400092-2 g |
2-Acetamino-4-aminopyridine; . |
75279-39-9 | 2g |
€1056.00 | 2023-04-25 | ||
| Chemenu | CM171017-1g |
N-(4-aminopyridin-2-yl)acetamide |
75279-39-9 | 97% | 1g |
$608 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25430-250mg |
N-(4-Aminopyridin-2-yl)acetamide |
75279-39-9 | 250mg |
¥1126.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25430-1g |
N-(4-Aminopyridin-2-yl)acetamide |
75279-39-9 | 1g |
¥3366.0 | 2021-09-04 |
N-(4-Aminopyridin-2-yl)acetamide Suppliers
N-(4-Aminopyridin-2-yl)acetamide Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds N-acetylarylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds N-arylamides N-acetylarylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on N-(4-Aminopyridin-2-yl)acetamide
Comprehensive Overview of N-(4-Aminopyridin-2-yl)acetamide (CAS No. 75279-39-9): Properties, Applications, and Research Insights
N-(4-Aminopyridin-2-yl)acetamide (CAS No. 75279-39-9) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound, also referred to as 2-Acetamido-4-aminopyridine, belongs to the class of aminopyridine derivatives, which are widely studied for their potential in drug development and molecular biology applications. The presence of both acetamide and aminopyridine moieties in its structure makes it a versatile intermediate for synthesizing more complex molecules.
Recent studies highlight the growing interest in N-(4-Aminopyridin-2-yl)acetamide as a building block for kinase inhibitors and central nervous system (CNS) targeting agents. Researchers are exploring its role in modulating enzyme activity, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier (BBB) has sparked discussions in forums and scientific communities, aligning with the current trend of precision medicine and targeted therapy.
From a chemical perspective, CAS No. 75279-39-9 exhibits a molecular weight of 151.17 g/mol and a purity typically exceeding 98% in commercial samples. Its solubility profile—soluble in polar solvents like DMSO and methanol but poorly soluble in water—makes it suitable for organic synthesis workflows. Analytical techniques such as HPLC and LC-MS are commonly employed for quality control, addressing the demand for high-purity research chemicals in academia and industry.
The compound's relevance extends to cancer research, where its derivatives are investigated for tyrosine kinase inhibition. This aligns with frequent search queries like "new kinase inhibitor scaffolds 2024" or "aminopyridine-based drug candidates." Notably, N-(4-Aminopyridin-2-yl)acetamide serves as a precursor for fluorescent probes used in bioimaging, tapping into the booming market of diagnostic tools and theranostics.
Environmental and safety assessments indicate that 75279-39-9 requires standard laboratory handling protocols, with no extreme hazards reported. Its stability under ambient conditions (storage at 2-8°C recommended) makes it a practical choice for researchers exploring structure-activity relationships (SAR) in medicinal chemistry projects. The compound's LogP value (~0.5) suggests balanced hydrophilicity-lipophilicity, a hot topic in ADMET optimization discussions.
In the context of green chemistry trends, synthetic routes to N-(4-Aminopyridin-2-yl)acetamide are being optimized to reduce waste generation. Recent patents highlight microwave-assisted synthesis methods that improve yield while minimizing solvent use—addressing the frequently searched term "sustainable heterocyclic compound synthesis." These advancements position the compound as a case study in eco-friendly pharmaceutical intermediates.
The analytical characterization of CAS 75279-39-9 includes distinctive NMR peaks (1H NMR: δ 8.05 ppm for pyridine-H, 2.15 ppm for acetyl group) and FT-IR absorptions (1660 cm-1 for C=O stretch), which are critical for identity confirmation. These spectral features are often discussed in online chemistry communities, particularly in threads about compound verification techniques and spectral interpretation.
Market analysis shows increasing procurement of N-(4-Aminopyridin-2-yl)acetamide by contract research organizations (CROs) and universities, driven by its utility in fragment-based drug discovery. The compound's price range (typically $200-$500/g for research quantities) reflects its niche application status, with suppliers emphasizing batch-to-batch consistency—a key concern for researchers per search engine query data.
Future prospects for 75279-39-9 include potential applications in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design, areas generating substantial online engagement. Its hydrogen bond donor/acceptor count (3/3) and rotatable bonds (2) make it a valuable template in computational drug design workflows, connecting to trending topics like AI-assisted molecular modeling.
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